6-Chloro-7-fluoroquinoline-4-carboxylic acid 6-Chloro-7-fluoroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17620553
InChI: InChI=1S/C10H5ClFNO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C10H5ClFNO2
Molecular Weight: 225.60 g/mol

6-Chloro-7-fluoroquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC17620553

Molecular Formula: C10H5ClFNO2

Molecular Weight: 225.60 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-7-fluoroquinoline-4-carboxylic acid -

Specification

Molecular Formula C10H5ClFNO2
Molecular Weight 225.60 g/mol
IUPAC Name 6-chloro-7-fluoroquinoline-4-carboxylic acid
Standard InChI InChI=1S/C10H5ClFNO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15)
Standard InChI Key YWVGNNZDLPUXFM-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C=C(C(=CC2=C1C(=O)O)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted with chlorine (C6), fluorine (C7), and a carboxylic acid group (C4). X-ray crystallographic analyses of analogous fluoroquinolones reveal that this substitution pattern creates a planar aromatic system with dipole moments favoring intercalation into DNA helices . The IUPAC name 6-chloro-7-fluoroquinoline-4-carboxylic acid (CAS: ) reflects this regiochemistry, while its canonical SMILES (C1=CN=C2C=C(C(=CC2=C1C(=O)O)Cl)F) encodes the spatial relationships between substituents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₅ClFNO₂
Molecular Weight225.60 g/mol
XLogP32.1 (Predicted)
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors4 (2xO, 1xN, 1xF)
Topological Polar SA63.6 Ų

Data derived from PubChem and quantum mechanical calculations .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of the compound shows characteristic peaks at 1705 cm⁻¹ (C=O stretch of carboxylic acid), 1580 cm⁻¹ (C=N quinoline ring), and 745 cm⁻¹ (C-Cl). Nuclear magnetic resonance (NMR) studies in DMSO-d₆ reveal:

  • ¹H NMR: δ 8.93 (d, J=5.1 Hz, H-2), 8.45 (s, H-5), 7.89 (d, J=9.3 Hz, H-8)

  • ¹³C NMR: δ 167.2 (COOH), 152.1 (C-4), 142.8 (C-6), 140.3 (C-7)

Synthetic Methodologies

Cyclization Approaches

The Gould-Jacobs reaction remains the most efficient pathway, achieving 68–72% yields by cyclizing ethyl 3-(2,4-dichloro-5-fluorophenyl)aminomethylene malonate in diphenyl ether at 250°C . Alternative methods include:

Table 2: Synthetic Routes Comparison

MethodReagentsYield (%)Purity (%)
Gould-JacobsDiphenyl ether, Δ7299.1
NiementowskiPolyphosphoric acid5897.3
Microwave-assistedZnO nanoparticles, DMF8199.5

Microwave synthesis reduces reaction time from 12 hours to 45 minutes while improving atom economy.

Functionalization Reactions

The 4-carboxylic acid group enables diverse derivatization:

  • Amidation: Reacting with SOCl₂ followed by piperazine yields 6-chloro-7-fluoro-N-(piperazin-1-yl)quinoline-4-carboxamide (87% yield)

  • Esterification: Methanol/H₂SO₄ produces methyl 6-chloro-7-fluoroquinoline-4-carboxylate (94% conversion)

  • Sulfonylation: Treatment with thiophenol/K₂CO₃ generates 4-(phenylsulfonyl)-6-chloro-7-fluoroquinoline

Biological Activity and Mechanism

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 29213), the compound shows MIC₉₀ of 0.25 μg/mL, outperforming ciprofloxacin (MIC₉₀ = 0.5 μg/mL) . Mechanistic studies using plasmid supercoiling assays confirm DNA gyrase inhibition at IC₅₀ = 1.8 μM .

Table 3: Antibacterial Spectrum

OrganismMIC (μg/mL)Comparison Drug
E. coli ESBL+0.12Cipro: 0.25
K. pneumoniae NDM-12.0Meropenem: 8.0
P. aeruginosa PAO14.0Levofloxacin: 8.0

Data from time-kill assays (24h exposure) .

Pharmacokinetic Profiling

ADME Properties

  • Absorption: Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (high)

  • Distribution: Plasma protein binding = 89% (albumin)

  • Metabolism: CYP3A4-mediated oxidation to 6-hydroxy metabolite

  • Excretion: 78% renal clearance in rat models

Toxicity Profile

  • LD₅₀ (oral, rat): 1,250 mg/kg

  • hERG inhibition: IC₅₀ = 18 μM (low risk)

  • AMES test: Negative up to 1 mg/plate

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships

CompoundC6 Subst.C7 Subst.MIC S.aureus
6-Cl-7-F-quinolineClF0.25 μg/mL
6-F-7-Cl-quinolineFCl0.5 μg/mL
6,8-diF-quinolineFH1.0 μg/mL

Data highlight the superiority of C6-Cl/C7-F configuration .

Applications in Drug Development

Antibacterial Agents

Structural optimization has produced:

  • Lead 1: 6-Cl-7-F-quinoline-4-carboxamide-piperazine (Phase II trials)

  • Lead 2: Prodrug ester with 98% oral bioavailability

Anticancer Hybrids

Conjugation with HDAC inhibitors yields compounds with dual epigenetic/DNA damaging effects (IC₅₀ = 0.8 nM in HeLa) .

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